An In-depth Technical Guide to the Physicochemical Properties of Methyl 8-methylquinoline-7-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 8-methylquinoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Methyl 8-methylquinoline-7-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any molecule destined for these fields, a thorough understanding of its physicochemical properties is paramount for predicting its behavior, designing relevant assays, and developing formulations. This guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 8-methylquinoline-7-carboxylate, outlines detailed experimental protocols for their determination, and discusses the implications of these properties for research and development. While experimental data for this specific molecule is limited in the public domain, this paper synthesizes information from structurally related compounds to provide a robust framework for its characterization.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of Methyl 8-methylquinoline-7-carboxylate, featuring a methyl group at the 8-position and a methyl ester at the 7-position, presents a unique electronic and steric profile that warrants investigation. This document serves as a technical resource for professionals requiring a deep understanding of this molecule's fundamental properties.
Molecular Identity and Structure
A clear identification of the molecule is the foundation of any physicochemical study.
| Identifier | Value | Source |
| Chemical Name | Methyl 8-methylquinoline-7-carboxylate | - |
| CAS Number | 1030846-94-6 | [1] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| Canonical SMILES | CC1=C(C=CC2=NC=CC=C12)C(=O)OC | - |
| InChI Key | Not available | - |
Molecular Structure:
Caption: 2D structure of Methyl 8-methylquinoline-7-carboxylate.
Predicted and Known Physicochemical Properties
Direct experimental data for Methyl 8-methylquinoline-7-carboxylate is scarce. The following table summarizes predicted values and data from the closely related compound, 8-methylquinoline, to provide a baseline.
| Property | Predicted/Analog Value | Remarks |
| Melting Point | Solid at room temperature. | The related methylquinoline-8-carboxylate has a melting point of 56-57 °C.[2] The introduction of a methyl group at the 8-position may influence crystal packing and alter the melting point. |
| Boiling Point | > 300 °C | 8-methylquinoline has a boiling point of 256-260 °C. The addition of the carboxylate group will significantly increase the boiling point. |
| Solubility | Limited water solubility; soluble in organic solvents like DMSO, DMF, and methanol. | Based on the structural analog Methyl 4-hydroxy-8-methylquinoline-2-carboxylate.[3] The quinoline core imparts lipophilicity, while the ester group provides some polarity. |
| logP | Estimated: 2.0 - 3.0 | Quinoline itself has a logP of 2.04. The methyl and methyl ester groups will likely increase the lipophilicity. |
| pKa | Estimated: 3.5 - 4.5 | Quinoline has a pKa of 4.85 for the protonated nitrogen. The electron-withdrawing nature of the adjacent carboxylate group in the target molecule is expected to decrease the basicity of the quinoline nitrogen. |
Synthesis and Purification
While a specific synthesis for Methyl 8-methylquinoline-7-carboxylate is not readily found in the literature, a plausible route can be extrapolated from established quinoline synthesis methodologies. A potential approach is a variation of the Friedländer annulation or a Gould-Jacobs reaction followed by functional group manipulation.
A hypothetical synthetic approach:
Caption: Hypothetical Friedländer synthesis route.
Purification Protocol: Post-synthesis, the crude product would likely require purification to achieve the high purity necessary for analytical characterization and biological screening.
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Extraction: The reaction mixture is worked up with an appropriate organic solvent (e.g., ethyl acetate) and washed with brine.
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Column Chromatography: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
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Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.
Experimental Protocols for Physicochemical Characterization
The following section details the experimental procedures necessary to determine the key physicochemical properties of Methyl 8-methylquinoline-7-carboxylate.
Melting Point Determination
Rationale: The melting point is a fundamental indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.
Methodology:
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A small amount of the purified, dry solid is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.
Solubility Assessment
Rationale: Solubility in aqueous and organic media is critical for drug development, influencing formulation, administration, and bioavailability.
Methodology (Thermodynamic Solubility):
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An excess of the compound is added to a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4, DMSO).
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The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
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The suspension is filtered or centrifuged to remove undissolved solid.
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The concentration of the compound in the supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for thermodynamic solubility determination.
Partition Coefficient (logP) Determination
Rationale: The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology (Shake-Flask Method): [4]
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A solution of the compound at a known concentration is prepared in either water-saturated octanol or octanol-saturated water.
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Equal volumes of the octanol and aqueous phases are combined in a vessel.
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The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then left to equilibrate.
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The phases are separated by centrifugation.
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The concentration of the compound in each phase is determined by HPLC-UV.
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The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Acidity Constant (pKa) Determination
Rationale: The pKa value indicates the extent of ionization of a molecule at a given pH. This is critical for understanding its solubility, permeability, and interaction with biological targets.
Methodology (Potentiometric Titration):
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A solution of the compound is prepared in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low).
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
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A titration curve of pH versus the volume of titrant added is generated.
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The pKa is determined from the inflection point of the titration curve.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Will provide information on the number and environment of the protons in the molecule. Expected signals would include aromatic protons on the quinoline ring, a singlet for the methyl group at the 8-position, and a singlet for the methyl ester protons.
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¹³C NMR: Will show the number of unique carbon atoms. Expected signals would include those for the quinoline ring carbons, the methyl carbon, the ester carbonyl carbon, and the ester methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:
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C=O stretch (ester): ~1720 cm⁻¹
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C=N and C=C stretches (aromatic rings): ~1600-1450 cm⁻¹
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C-H stretches (aromatic and aliphatic): ~3100-2850 cm⁻¹
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C-O stretch (ester): ~1300-1100 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) would likely show a prominent molecular ion peak (M⁺) at m/z = 201. Fragmentation patterns could involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).
Safety and Handling
No specific safety data sheet (MSDS) is available for Methyl 8-methylquinoline-7-carboxylate. However, based on the parent compound, 8-methylquinoline, the following precautions should be taken:
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Irritant: May cause skin, eye, and respiratory irritation.[5][6]
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Handling: Handle in a well-ventilated area, preferably in a fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
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Storage: Store in a tightly closed container in a cool, dry place.[6]
Conclusion
This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of Methyl 8-methylquinoline-7-carboxylate. While experimental data for this specific molecule remains to be fully elucidated in the public domain, the provided protocols and comparative data from related structures offer a solid foundation for researchers. The systematic determination of the properties outlined herein is a critical step in unlocking the potential of this compound in drug discovery and materials science.
References
-
ResearchGate. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Retrieved from [Link]
-
NIH. (n.d.). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
Sources
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- 3. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
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